rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound featuring a unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the following steps:
Cyclization Reactions: Starting from a suitable diene and a dienophile, the compound can be synthesized via a Diels-Alder reaction, followed by oxidation to introduce the oxo group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Diels-Alder reactions followed by efficient oxidation and carboxylation steps. The use of continuous flow reactors could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products
Oxidation: More oxidized bicyclic compounds.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a scaffold for designing new pharmaceuticals.
Medicine
In medicinal chemistry, the compound and its derivatives are studied for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of various fine chemicals and materials. Its unique structure makes it valuable for creating novel materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- (1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Uniqueness
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxo group at the 7-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group or have different substitution patterns.
This detailed overview provides a comprehensive understanding of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[321]octane-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2763584-88-7 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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